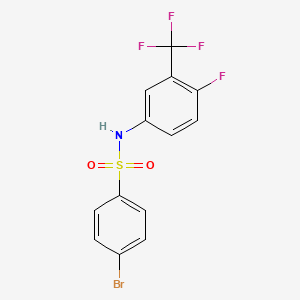

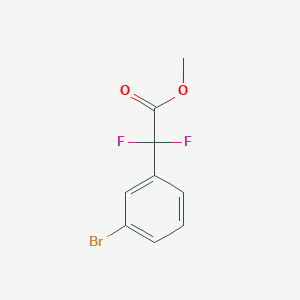

4-Bromo-n-(4-fluoro-3-(trifluoromethyl)phenyl)benzenesulfonamide

Übersicht

Beschreibung

4-Bromo-n-(4-fluoro-3-(trifluoromethyl)phenyl)benzenesulfonamide is a chemical compound . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular formula of this compound is C7H5BrF3NO2S . The molecular weight is 304.08 .Physical And Chemical Properties Analysis

The melting point of this compound is 185-189 °C (lit.) . Other physical and chemical properties are not specified in the search results.Wissenschaftliche Forschungsanwendungen

Crystal Structure and Isostructurality

The study of various substituted N-phenylbenzenesulfonamides, including 4-bromo derivatives, has led to insights into their crystal structures. This research highlights how different substituents on benzenesulfonamides can influence their crystal packing modes, demonstrating adaptability to various molecular shapes (Gelbrich, Threlfall & Hursthouse, 2012).

Synthesis of Novel Derivatives

A synthesis study details the creation of novel N-substituted phenyl benzenesulfonylureas, including 4-fluoride benzenesulfonamide derivatives. This research could have implications for developing new compounds with specific properties (Gegen Ta-n, 2015).

Photodynamic Therapy Applications

Research involving zinc phthalocyanine substituted with benzenesulfonamide derivatives, including a 4-bromo variant, has been conducted to explore their potential in photodynamic therapy for cancer treatment. These compounds show promise due to their high singlet oxygen quantum yield, which is crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat & Öztürk, 2020).

Kynurenine 3-Hydroxylase Inhibition

A study focused on the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, including 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl] benzenesulfonamide, revealed their potential as high-affinity inhibitors of kynurenine 3-hydroxylase. This could have implications for neurological research and treatment strategies (Röver et al., 1997).

Radiochemical Applications

Research into N-([18F]fluoroalkyl)-N-nitroso-4-methyl-benzenesulfonamides has explored their potential as secondary labelling precursors for synthesizing 18F-labelled compounds, crucial in radiopharmaceuticals (Schirrmacher et al., 2003).

Carbonic Anhydrase Inhibition

A study on 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides, including bromine and fluorine variants, showed significant inhibitory effects on carbonic anhydrase I and II, suggesting potential applications in targeting these enzymes (Gul et al., 2016).

Safety and Hazards

Wirkmechanismus

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Sulfonamides typically act as inhibitors of enzymes, disrupting the normal function of the target and leading to changes in cellular processes .

Pharmacokinetics

The compound is a solid at room temperature, with a melting point of 185-189 °c . These properties may influence its bioavailability and pharmacokinetics.

Eigenschaften

IUPAC Name |

4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF4NO2S/c14-8-1-4-10(5-2-8)22(20,21)19-9-3-6-12(15)11(7-9)13(16,17)18/h1-7,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFGUSAAFFGUCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF4NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-2-((1R,3R,4''S,5R,5'S,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-yl)acetic acid](/img/structure/B3179817.png)

![3,4-Dihydrobenzofuro[2,3-c]pyridine](/img/structure/B3179846.png)

![3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B3179866.png)